molecular formula C19H20N4O2S B2755265 2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide CAS No. 873857-07-9

2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide

Cat. No.: B2755265
CAS No.: 873857-07-9
M. Wt: 368.46
InChI Key: CRQUGYCJRBIQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridine-3-carboxamide scaffold substituted with a 1,3-benzothiazole moiety at the 2-position and a morpholine-ethyl group at the amide nitrogen. Structural analogs, such as those reported in , often replace the morpholine moiety with thiazolidinone rings or vary substituents on the benzothiazole/pyridine cores, leading to divergent physicochemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-18(21-8-9-23-10-12-25-13-11-23)14-4-3-7-20-17(14)19-22-15-5-1-2-6-16(15)26-19/h1-7H,8-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQUGYCJRBIQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Pyridine Ring: The benzothiazole derivative is then reacted with a pyridine-3-carboxylic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Introduction of the Morpholine Ring: The final step involves the reaction of the intermediate with 2-(2-chloroethyl)morpholine under basic conditions to introduce the morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biology: It is used in biological assays to study its effects on cellular processes and pathways.

    Industry: The compound is explored for its potential use in industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs from , which share the pyridine-3-carboxamide and benzothiazole motifs but differ in substituents and terminal functional groups. Key differences include:

  • Morpholine vs. Thiazolidinone Groups: The target compound’s morpholine-ethyl group contrasts with the thiazolidinone rings in analogs 6a–6c. Morpholine’s oxygen atom may improve solubility compared to the sulfur-containing thiazolidinone, which could enhance membrane permeability but reduce polarity.
  • Chlorine Substituents : Analogs 6b and 6c incorporate chlorophenyl groups, which increase molecular weight and melting points compared to 6a (Table 1).
Table 1: Physicochemical and Spectroscopic Comparison
Compound ID Substituents Melting Point (°C) Yield (%) Elemental Analysis (Calc./Found) Key IR Absorptions (cm⁻¹)
Target Compound Morpholin-4-ylethyl group Not reported N/A N/A N/A
6a 4-Oxo-2-phenyl-1,3-thiazolidin-3-yl 184–186 57 C 59.80/59.80, H 4.08/4.08 NH (3260), C=O (1680), amide-I/II/III
6b 2-(2-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl 196–197 63 C 55.70/55.70, H 3.59/3.59 NH (3265), C=O (1685), C-Cl (750)
6c 2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl 209–210 60 C 55.69/55.69, H 3.61/3.61 NH (3270), C=O (1690), C-Cl (745)

Key Observations :

Melting Points : The presence of chlorine substituents in 6b and 6c correlates with higher melting points (196–210°C) compared to 6a (184–186°C), likely due to increased molecular symmetry and intermolecular halogen bonding .

Yields : Analogs with chlorophenyl groups (6b, 6c) show marginally higher yields (60–63%) than 6a (57%), suggesting steric or electronic effects during synthesis.

IR Signatures: All analogs exhibit strong C=O (1680–1690 cm⁻¹) and NH (3260–3270 cm⁻¹) stretches, consistent with amide and thiazolidinone functionalities. The C-Cl bond in 6b/c is evident at ~745–750 cm⁻¹ .

Implications of Structural Differences

  • Bioavailability: The morpholine group in the target compound may confer better aqueous solubility than the thiazolidinone rings in 6a–6c, which are more lipophilic. This could influence pharmacokinetic profiles, such as absorption and distribution.
  • Synthetic Accessibility: The morpholine-ethyl sidechain might require different synthetic routes (e.g., nucleophilic substitution) compared to the thiazolidinone analogs, which are synthesized via cyclocondensation reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.